molecular formula C7H10Cl4N2 B1492915 [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride CAS No. 1803581-25-0

[(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride

Cat. No. B1492915
CAS RN: 1803581-25-0
M. Wt: 264 g/mol
InChI Key: FCGYYSWCTICTPJ-UHFFFAOYSA-N
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Description

“[(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride” is a crystalline organic compound with the CAS Number: 1803581-25-0 . It has a molecular weight of 263.98 . The IUPAC name for this compound is (2,3-dichlorobenzyl)hydrazine dihydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H8Cl2N2.2ClH/c8-6-3-1-2-5(4-11-10)7(6)9;;/h1-3,11H,4,10H2;2*1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Mechanism of Action

The mechanism of action of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride is not fully understood, but it is believed to interact with biological systems through the formation of stable complexes with various biological molecules. This compound has been found to be particularly effective in the detection of amino acids and peptides due to its ability to form stable complexes with these molecules.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects on biological systems. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. This compound has also been found to have an effect on the central nervous system, causing sedation and hypothermia in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride in lab experiments is its ability to interact with biological systems in a specific and controlled manner. This compound has been found to be particularly effective in the detection of amino acids and peptides, making it a useful reagent for the analysis of biological samples. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are a number of future directions for the use of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride in scientific research. One area of interest is the development of new hydrazine derivatives that have improved properties for use in biological assays. Another area of interest is the use of this compound in the development of new drugs for the treatment of various diseases. Finally, the use of this compound in the analysis of biological samples, such as blood and urine, is an area of ongoing research.

Scientific Research Applications

[(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride has been widely used in scientific research as a reagent for the detection of various biological molecules such as amino acids, peptides, and proteins. This compound reacts with these molecules to form stable complexes that can be easily detected and quantified. This compound has also been used as a precursor for the synthesis of other hydrazine derivatives that have been found to be effective in various biological assays.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2,3-dichlorophenyl)methylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2.2ClH/c8-6-3-1-2-5(4-11-10)7(6)9;;/h1-3,11H,4,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGYYSWCTICTPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride
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